molecular formula C6H15N3O B1282145 1-(2-Aminoethyl)-3-isopropylurea CAS No. 53673-40-8

1-(2-Aminoethyl)-3-isopropylurea

Cat. No. B1282145
CAS RN: 53673-40-8
M. Wt: 145.2 g/mol
InChI Key: AKJJTXGNHCANIF-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-3-isopropylurea is a compound that can be categorized within the realm of unnatural amino acids. Unnatural amino acids are of significant interest due to their potential applications in medicinal and pharmaceutical chemistry. They can serve as building blocks for the synthesis of peptides and can be incorporated into proteins to study protein function or to create proteins with novel properties.

Synthesis Analysis

The synthesis of unnatural amino acids can be achieved through various methods. One such method involves the use of ω-transaminase (ω-TA)-catalyzed amino group transfer between α-keto acids and isopropylamine. Isopropylamine serves as an ideal amino donor for reductive amination due to its cost-effectiveness and the high volatility of the resulting ketone product, which simplifies purification . Another approach for synthesizing amino acids, such as 3-amino-3-arylpropionic acids, is through a one-pot synthesis process. This method has been optimized through mechanistic studies to enhance the production of β-amino acids .

Molecular Structure Analysis

The molecular structure of 1-(2-Aminoethyl)-3-isopropylurea is not directly discussed in the provided papers. However, the structure of related compounds, such as 1-amino-1,3-cyclopentanedicarboxylic acid, has been analyzed. This compound, which is a rigid analogue of the endogenous amino acids glutamate and aspartate, exists in different geometric isomers. The absolute configuration of these isomers has been determined using methods such as fractional crystallization and spectral data analysis, including optical rotation, circular dichroism, and 13C nuclear magnetic resonance .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of unnatural amino acids include reductive amination catalyzed by ω-TA. This reaction involves the transfer of an amino group to a carbonyl compound, resulting in the formation of an amino acid . The one-pot synthesis of β-amino acids also involves reactions that have been optimized based on the electronic effect of para-substitution and the influence of solvent polarity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2-Aminoethyl)-3-isopropylurea are not explicitly detailed in the provided papers. However, the volatility of the ketone byproduct in the synthesis using isopropylamine suggests that the compound may have properties that facilitate its separation and purification . The properties of related compounds, such as the solubility and reactivity of the isomers of 1-amino-1,3-cyclopentanedicarboxylic acid, have been studied to understand their behavior as neuronal excitants .

Scientific Research Applications

  • Chemical Synthesis and Structure Analysis :

    • Becker et al. (2005) studied the synthesis and structure of related compounds, focusing on the molecular structure and reactivity typical of an ambident anion in chemical compounds (Becker et al., 2005).
    • Bunch et al. (2003) conducted research on the design and synthesis of conformationally restricted analogues of alpha-amino acids, a strategy used in medicinal chemistry research (Bunch et al., 2003).
  • Metabolism and Dynamics in Soil :

    • Bending et al. (2001) investigated the metabolism of isoproturon, a compound structurally related to 1-(2-Aminoethyl)-3-isopropylurea, in soil. This study provides insights into the environmental behavior and degradation dynamics of similar compounds (Bending et al., 2001).
  • Surface Functionalization and Stability :

    • Zhu et al. (2012) explored the preparation of hydrolytically stable aminosilane-derived layers on silica, a process that could be relevant to the functionalization of surfaces using compounds like 1-(2-Aminoethyl)-3-isopropylurea (Zhu et al., 2012).
    • Smith and Chen (2008) discussed the challenge of maintaining surface functionality derived from aminosilanes, providing insights that could be applicable to similar compounds (Smith & Chen, 2008).
  • Pharmacodynamics and Biological Activities :

    • Loubatières (1959) examined the general pharmacodynamics of hypoglycemic arylsulfonamides, a category to which 1-(2-Aminoethyl)-3-isopropylurea might be related (Loubatières, 1959).
  • Polymerization and Material Synthesis :

    • Bakkali-Hassani et al. (2018) investigated the initiation from unprotected aminoalcohols for the N-heterocyclic carbene-organocatalyzed ring-opening polymerization, a process potentially relevant for 1-(2-Aminoethyl)-3-isopropylurea (Bakkali-Hassani et al., 2018).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Some amines can be harmful or corrosive, particularly if they are able to form strongly alkaline solutions .

Future Directions

The development of new synthetic methods and applications for amines and their derivatives is an active area of research. This includes the development of new catalysts for amine synthesis, the design of amines with specific properties for use in pharmaceuticals or materials science, and the study of the biological activity of amines and their derivatives .

properties

IUPAC Name

1-(2-aminoethyl)-3-propan-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3O/c1-5(2)9-6(10)8-4-3-7/h5H,3-4,7H2,1-2H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJJTXGNHCANIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501277641
Record name N-(2-Aminoethyl)-N′-(1-methylethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501277641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Aminoethyl)-3-isopropylurea

CAS RN

53673-40-8
Record name N-(2-Aminoethyl)-N′-(1-methylethyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53673-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Aminoethyl)-N′-(1-methylethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501277641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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